LogP Differentiation: Chlorine-Driven Lipophilicity Increase Over the Mono-Fluoro Analog
The target compound exhibits a computed LogP of 2.2308 , which is approximately 0.65 log units higher than the LogP of 1.5774 (experimental) or XLogP of 1.6 (computed) for the corresponding mono-fluoro analog 2-((2-fluorophenoxy)methyl)-1,3-dioxolane (CAS 850348-82-2) [1]. This difference arises from the replacement of a hydrogen atom with a chlorine atom on the phenoxy ring, increasing molecular weight from 198.19 to 232.64 g/mol [1]. In medicinal chemistry, a ΔLogP of +0.65 typically translates to roughly 4-5× higher membrane partitioning, which can meaningfully alter oral absorption potential and metabolic clearance rates during lead optimization.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2308 (computed); MW = 232.64 g/mol |
| Comparator Or Baseline | 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane (CAS 850348-82-2): LogP = 1.5774 (experimental) / XLogP = 1.6 (computed); MW = 198.19 g/mol. No experimental LogP available for the target. |
| Quantified Difference | ΔLogP ≈ +0.63 to +0.65; ΔMW = +34.45 g/mol (+17.4%) |
| Conditions | Computed LogP values from Leyan (target) and Chem960/PubChem (comparator). No experimental LogP data exist for either compound. |
Why This Matters
The higher lipophilicity of the target compound affects its partitioning behavior in biphasic reaction systems, chromatographic retention, and potentially its passive membrane permeability in cell-based assays, making it a distinct choice for lead series requiring precise LogP tuning.
- [1] PubChem. 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane, CID 17749908. XLogP3-AA: 1.6, MW: 198.19 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/17749908 (accessed 2026-05-06). View Source
